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molecular formula C6H7NO2 B1364968 2-(1H-pyrrol-2-yl)acetic Acid CAS No. 79673-53-3

2-(1H-pyrrol-2-yl)acetic Acid

Cat. No. B1364968
M. Wt: 125.13 g/mol
InChI Key: GVUHUYQEAGMUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04284562

Procedure details

A reference sample of 1,4-dimethylpyrrole-2-acetic acid was prepared as follows: A 9.05 g sample of ethyl 1,4-dimethylpyrrole-2-acetate [J. R. Carson and S. Wong, J. Med. Chem., 16, 172 (1973)] was heated under reflux with 30 ml of 10% sodium hydroxide solution for one hour. The solution was acidified with dilute HCl and extracted with ether. The ether was washed with brine and dried (MgSO4). The solvent was evaporated in vacuo and the residue was triturated with hexane and collected by filtration to give 6.8 g (89% yield) of 1,4-dimethylpyrrole-2-acetic acid as a pink crystalline solid, mp 86°-7° C. (d).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]1[CH2:8][C:9]([O:11]CC)=[O:10].Cl.N1C=CC=C1CC(O)=O>[OH-].[Na+]>[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]1[CH2:8][C:9]([OH:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC(=C1)C)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reference sample of 1,4-dimethylpyrrole-2-acetic acid was prepared
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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